molecular formula C24H26 B13949478 1,6-Di-tert-butylpyrene

1,6-Di-tert-butylpyrene

Cat. No.: B13949478
M. Wt: 314.5 g/mol
InChI Key: OJKOMTHSAKFOHL-UHFFFAOYSA-N
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Description

1,6-Di-tert-butylpyrene is a derivative of pyrene, an aromatic hydrocarbon known for its unique optical and electronic properties. The compound has the molecular formula C24H26 and is characterized by the presence of two tert-butyl groups at the 1 and 6 positions of the pyrene core . This structural modification imparts distinct chemical and physical properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Di-tert-butylpyrene can be synthesized through electrophilic aromatic substitution reactionsFor instance, the bromination of pyrene in carbon tetrachloride using bromine can yield bromopyrene derivatives, which can then be reacted with tert-butyl reagents to form this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale electrophilic aromatic substitution reactions. The use of optimized reaction conditions, such as controlled temperature and the presence of catalysts, can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,6-Di-tert-butylpyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include bromopyrene, chloropyrene, and various oxygenated pyrene derivatives. These products can serve as intermediates for further functionalization and application in different fields .

Scientific Research Applications

1,6-Di-tert-butylpyrene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Di-tert-butylpyrene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. The tert-butyl groups enhance the compound’s solubility and stability, allowing it to interact more effectively with various molecular targets. These interactions can influence the electronic properties of the compound, making it useful in applications such as organic electronics and photonics .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Di-tert-butylpyrene
  • 1,8-Di-tert-butylpyrene
  • 1,6-Dibromopyrene
  • 1,3,6,8-Tetrasubstituted pyrenes

Uniqueness

1,6-Di-tert-butylpyrene is unique due to the specific positioning of the tert-butyl groups, which significantly alters its chemical reactivity and physical properties compared to other pyrene derivatives. This unique structure makes it particularly valuable in the synthesis of specialized materials and in applications requiring specific electronic properties .

Properties

Molecular Formula

C24H26

Molecular Weight

314.5 g/mol

IUPAC Name

1,6-ditert-butylpyrene

InChI

InChI=1S/C24H26/c1-23(2,3)19-13-9-15-8-12-18-20(24(4,5)6)14-10-16-7-11-17(19)21(15)22(16)18/h7-14H,1-6H3

InChI Key

OJKOMTHSAKFOHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)C(C)(C)C)C=C1

Origin of Product

United States

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